molecular formula C10H12ClNSi B3382414 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 329202-21-3

3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine

Cat. No.: B3382414
CAS No.: 329202-21-3
M. Wt: 209.75 g/mol
InChI Key: NAMUZWXILOMIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine is a chemical compound with the molecular formula C10H12ClNSi. It is a derivative of pyridine, where the pyridine ring is substituted with a chloro group at the 3-position and a trimethylsilyl-ethynyl group at the 5-position.

Preparation Methods

The synthesis of 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine typically involves the reaction of 3-chloropyridine with trimethylsilylacetylene under specific conditions. One common method includes the use of a palladium catalyst and a base such as triethylamine in an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling of the trimethylsilylacetylene with the 3-chloropyridine .

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Deprotection of Trimethylsilyl (TMS) Group

The TMS-protected ethynyl group in this compound undergoes facile deprotection under mild basic conditions.

Reaction Conditions ( ):

  • Substrate : 3-Chloro-5-[(trimethylsilyl)ethynyl]pyridine (1.4 g, 6.7 mmol)

  • Reagents : Potassium carbonate (93 mg, 0.67 mmol) in methanol (15 mL)

  • Temperature : 0°C → ambient

  • Time : 0.5 hours

  • Product : 3-Chloro-5-ethynylpyridine (quantitative yield)

This reaction demonstrates the utility of the TMS group as a protective strategy for terminal alkynes in multi-step syntheses.

Sonogashira Cross-Coupling Reactions

The ethynyl group participates in palladium-catalyzed couplings to form carbon-carbon bonds.

Key Examples ( ):

Substrate Reagents/Conditions Product Yield
3-Chloro-5-TMS-ethynylpyridinePd(PPh₃)₂Cl₂, CuI, trimethylsilylacetylene, triethylamine2-Ethynyl-6-methylpyridine derivatives56%
Sequential coupling1. Phenylacetylene (room temp)
2. Trimethylsilylacetylene (60°C)
3,5-Disubstituted pyridine with two alkynes68%

These reactions highlight regioselectivity challenges and the need for temperature modulation in sequential coupling strategies.

Hydrochlorination Reactions

The ethynyl moiety reacts with HCl to form chlorinated ethenyl derivatives.

Optimization Data ( ):

Entry Solvent Temp (°C) Time (h) Yield (%) Recovery (%)
4MeCN10014500
10MeCN10014820

Key Findings :

  • Acetonitrile (MeCN) outperforms benzene or THF as a solvent.

  • Excess HCl (1–10 equiv) improves yields without over-hydrohalogenation.

  • Stereoselectivity favors trans-addition, confirmed via X-ray crystallography.

Rhodium-Catalyzed Cyclization

Under rhodium catalysis, the compound undergoes trans-bis-silylation to form pyridine-fused siloles ( ):

Reaction Pathway :

  • Substrate : 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine

  • Catalyst : [RhCl(CO)₂]₂ (5 mol%)

  • Conditions : Toluene, 110°C, 12 hours

  • Product : 1,1-Dimethyl-2,3-bis(trimethylsilyl)-1H-silolo[3,2-b]pyridine

  • Yield : 85%

This reaction exemplifies the compound’s role in synthesizing silicon-containing heterocycles.

Functional Group Compatibility

The TMS-ethynyl and chloro groups tolerate diverse transformations:

Reaction Type Conditions Compatibility
Hartwig–Buchwald aminationPd(OAc)₂, LiN(SiMe₃)₂, Ph₃SiNH₂Compatible (yield: 68%)
Alkynyl exchangeCuI, Pd(PPh₃)₄, terminal alkynesLimited by steric bulk

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The presence of the alkyne functionality enables participation in coupling reactions, facilitating the formation of new carbon-carbon bonds. Common reactions include:

  • Sonogashira Coupling: This reaction allows for the introduction of aryl or alkenyl groups through the coupling of terminal alkynes with aryl halides, using palladium catalysts.
  • Cross-Coupling Reactions: The chloro group can be substituted with various nucleophiles, expanding the diversity of products obtainable from this compound.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionKey Reagents
SonogashiraCoupling with terminal alkynesPd catalyst, base (e.g., TEA)
Suzuki CouplingFormation of biaryl compoundsPd catalyst, boronic acids
Negishi CouplingFormation of arylzinc compoundsZn reagents

Medicinal Chemistry

Potential Therapeutic Applications:
Research indicates that this compound may interact with various biological targets, suggesting its potential in drug development. The compound's ability to modulate enzyme activity and influence receptor interactions positions it as a candidate for therapeutic exploration.

Case Study: AAK1 Inhibition
Recent studies have focused on the compound's ability to inhibit Adaptor Associated Kinase 1 (AAK1), which plays a crucial role in viral infections. Compounds derived from this pyridine derivative demonstrated significant antiviral activity against dengue and Ebola viruses, marking its importance in developing broad-spectrum antiviral strategies .

Material Science

Cross-Linking Applications:
The alkyne functionality of this compound can be utilized for cross-linking polymer chains, leading to the development of new materials with enhanced properties. The aromatic pyridine ring contributes to electrical conductivity, making it suitable for applications in electronic materials.

Synthesis Methodology

General Synthetic Approach:
The synthesis of this compound typically involves coupling reactions between 3-chloropyridine and trimethylsilylacetylene under palladium catalysis. The reaction conditions can be optimized for industrial applications using continuous flow reactors to enhance yield and efficiency.

Table 2: Synthesis Parameters

ParameterCondition
CatalystPalladium (Pd)
BaseTriethylamine (TEA)
TemperatureElevated (e.g., 110°C)
AtmosphereInert (e.g., nitrogen or argon)

Mechanism of Action

The mechanism by which 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl-ethynyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Biological Activity

3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activity. Its unique structure, featuring a chloro substituent and a trimethylsilyl ethynyl group, suggests various mechanisms of action in biological systems. This article reviews the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trimethylsilyl group may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways critical for cellular functions.

Antiviral Activity

A study published in MDPI explored various derivatives of pyridine compounds, including those similar to this compound. These derivatives exhibited significant antiviral properties against several viruses, suggesting that this compound could also possess similar activity .

CompoundVirus TargetEC50 (µM)Cytotoxicity
This compoundTBDTBDTBD
Other pyridine derivativesTMV0.012 ± 0.017Low

Antimicrobial Activity

Research on related pyridine derivatives demonstrated notable antimicrobial effects against various bacterial strains. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Cryptococcus neoformans . This suggests potential applications in treating infections.

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of pyridinyl compounds, including this compound, and evaluated their biological activities through in vitro assays . Results indicated promising activity against specific cancer cell lines.
  • Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of pyridine derivatives indicated that modifications to the trimethylsilyl group significantly affected biological activity, emphasizing the importance of structural features in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine?

The synthesis typically involves Sonogashira coupling between a halogenated pyridine precursor (e.g., 3-chloro-5-iodopyridine) and trimethylsilylacetylene under palladium catalysis. Key steps include:

  • Halogenation : Introduction of iodine at the 5-position of 3-chloropyridine via directed ortho-metalation or electrophilic substitution.
  • Cross-Coupling : Reaction with trimethylsilylacetylene using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalysts, with CuI as a co-catalyst in an inert solvent (e.g., THF) and a base (e.g., triethylamine) .
  • Protection/Deprotection : The trimethylsilyl (TMS) group stabilizes the alkyne during synthesis but can be removed post-coupling for further functionalization.

Q. How is this compound characterized analytically?

Standard techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for pyridine protons (δ 8.5–9.0 ppm) and TMS protons (δ 0.2–0.3 ppm).
    • ¹³C NMR : Signals for sp-hybridized carbons (C≡C, δ 90–100 ppm) and pyridine carbons.
  • FT-IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and C–Si (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 224.76 (M⁺) with fragments corresponding to TMS loss .

Q. What are the primary applications of this compound in academic research?

  • Medicinal Chemistry : Serves as a building block for kinase inhibitors or neurotransmitter analogs due to its halogen and alkyne moieties, enabling click chemistry or Suzuki couplings .
  • Materials Science : Used in organic electronics (e.g., conjugated polymers) or metal-organic frameworks (MOFs) for its rigid, π-conjugated structure .

Advanced Research Questions

Q. How can researchers optimize the Sonogashira coupling reaction for higher yields?

Variables to test include:

  • Catalyst System : Compare PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄ with CuI.
  • Solvent : Polar aprotic solvents (DMF, THF) vs. nonpolar (toluene).
  • Base : Triethylamine vs. diisopropylamine.
  • Temperature : Room temperature vs. reflux (60–80°C).
  • Protecting Groups : TMS vs. triisopropylsilyl (TIPS) for alkyne stability .

Q. What strategies address discrepancies in reported spectroscopic data for this compound?

  • Reproducibility : Ensure anhydrous conditions and inert atmosphere during synthesis.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) calculations.
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How does the TMS-ethynyl group influence reactivity in cross-coupling reactions?

  • Steric Effects : The bulky TMS group slows undesired side reactions (e.g., homo-coupling).
  • Electronic Effects : The electron-withdrawing pyridine enhances electrophilicity at the 3-chloro position, facilitating nucleophilic substitution.
  • Post-Modification : The TMS group can be cleaved with TBAF (tetrabutylammonium fluoride) for downstream functionalization .

Q. Key Properties and Safety Data

Property Value Reference
CAS Number866318-90-3
Molecular FormulaC₁₀H₁₁ClN₂Si
Molecular Weight224.76 g/mol
Hazard ClassificationWGK 3 (water hazard)
StorageInert atmosphere, desiccated, -20°C

Q. Methodological Considerations

  • Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged exposure to light.
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for heavy metal residues (e.g., Pd/Cu) .

Q. Comparative Reactivity of Analogues

Compound Key Differences Impact on Reactivity
2-Chloro-5-methyl-3-TMS-ethynylpyridine Methyl substituent at C5Increased steric hindrance
5-Trifluoromethyl-3-TMS-ethynylpyridine CF₃ group at C5Enhanced electron-withdrawing effects
3-Chloro-5-ethynylpyridineNo TMS protectionHigher reactivity in coupling

Properties

IUPAC Name

2-(5-chloropyridin-3-yl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)5-4-9-6-10(11)8-12-7-9/h6-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMUZWXILOMIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sequentially add triethylamine (16 mL, 114 mmol), trimethylsilyl acetylene (4.5 mL, 34.1 mmol), bis(triphenylphosphine)palladium (II) dichloride (0.538 g, 0.77 mmol), and copper (I) iodide (270 mg, 1.42 mmol) to a solution of trifluoromethanesulfonic acid 5-chloropyridin-3-yl ester (7.4 g, 28.4 mmol), (prepared as described in PREPARATION 25), in ethyl acetate (25 mL) under nitrogen. Heat at 60° C. for 1 h, cool to room temperature, stir for 12 h, filter through diatomaceous earth and wash with diethyl ether. Concentrate and purify the residue by silica gel chromatography, eluting with 20:80 ethyl acetate:hexanes, to give the title compound as an orange oil (5.51 g, 92%).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
bis(triphenylphosphine)palladium
Quantity
0.538 g
Type
catalyst
Reaction Step Five
Name
copper (I) iodide
Quantity
270 mg
Type
catalyst
Reaction Step Six
Yield
92%

Synthesis routes and methods II

Procedure details

5-Chloro-3-pyridinyl trifluoromethanesulfonate (4.0 g, 15 mmol) and CuI (580 mg, 3.0 mmol) were combined in DME (100 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (10.6 mL, 76.5 mmol), and PdCl2(PPh3).su-b.2 (1.1 g, 1.5 mmol) were added, then trimethylsilyl-acetylene (3.3 ml, 23 mmol) was added dropwise. The reaction mixture was stirred at ambient temperature for 1 h at which time GC/MS analysis indicated that the reaction was complete. The mixture was filtered through Celite.™, and the filter pad was washed thoroughly with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4 filtered, and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane then 99:1 hexane:ethyl acetate to afford 3-chloro-5-[(trimethylsilyl)ethynyl]pyridi-ne (2.8 g, 87% yield) as a brown solid. 1H NMR (CDCl3, 300 MHz) Δ8.51 (s, 1H), 8.44 (s, 1H), 7.70 (s, 1H), 0.22 (s, 9H). MS (EI ionization) 209 (M+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
CuI
Quantity
580 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

5-Chloro-3-pyridinyl trifluoromethanesulfonate (4.0 g, 15 mmol) and CuI (580 mg, 3.0 mmol) were combined in DMFE (100 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (10.6 mL, 76.5 mmol), and PdCl2(PPh3)2 (1.1 g, 1.5 mmol) were added, then trimethylsilyl-acetylene (3.3 ml, 23 mmol) was added dropwise. The reaction mixture was stirred at ambient temperature for 1 h at which time GC/MS analysis indicated that the reaction was complete. The mixture was filtered through Celite™, and the filter pad was washed thoroughly with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4 filtered, and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane then 99:1 hexane:ethyl acetate to afford 3-chloro-5-[(trimethylsilyl)ethynyl]pyridine (2.8 g, 87% yield) as a brown solid. 1H NMR (CDCl3, 300 MHz) δ 8.51 (s, 1H), 8.44 (s, 1H), 7.70 (s, 1H), 0.22 (s, 9H). MS (EI ionization) 209 (M+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
CuI
Quantity
580 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine
3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine
3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine
3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine
3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine
3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.